Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzenesulfonamide moiety with a pyrimidine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- typically involves the reaction of 4-amino-benzenesulfonamide with 5-chloro-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It has been investigated for its role as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, the compound prevents its normal function, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with a similar structure but different substituents.
Sulfamethazine: A sulfonamide used in veterinary medicine.
Sulfamerazine: Known for its antibacterial properties.
Uniqueness
What sets Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- apart from these similar compounds is its unique combination of a benzenesulfonamide moiety with a chloropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
4482-46-6 |
---|---|
Molecular Formula |
C10H9ClN4O2S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
4-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-7-5-13-10(14-6-7)15-18(16,17)9-3-1-8(12)2-4-9/h1-6H,12H2,(H,13,14,15) |
InChI Key |
NHXFNWQEWSETRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.